molecular formula C15H27NO B14537713 10(1H)-Acridineethanol, dodecahydro- CAS No. 62088-63-5

10(1H)-Acridineethanol, dodecahydro-

Cat. No.: B14537713
CAS No.: 62088-63-5
M. Wt: 237.38 g/mol
InChI Key: BEJHLIORGRREGU-UHFFFAOYSA-N
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Description

10(1H)-Acridineethanol, dodecahydro- is a chemical compound with a complex structure, characterized by the presence of an acridine core and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10(1H)-Acridineethanol, dodecahydro- typically involves the hydrogenation of acridine derivatives under specific conditions. The process often requires the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated temperatures and pressures. The reaction conditions must be carefully controlled to ensure the complete reduction of the acridine ring while preserving the hydroxyl group.

Industrial Production Methods

Industrial production of 10(1H)-Acridineethanol, dodecahydro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10(1H)-Acridineethanol, dodecahydro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction of the acridine ring can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products

The major products formed from these reactions include various acridine derivatives with different functional groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

10(1H)-Acridineethanol, dodecahydro- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 10(1H)-Acridineethanol, dodecahydro- involves its interaction with molecular targets such as DNA and proteins. The hydroxyl group can form hydrogen bonds with nucleic acids, while the acridine core can intercalate between DNA base pairs, disrupting the double helix structure. This interaction can lead to various biological effects, including inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1H-Fluorene, dodecahydro-: Similar in structure but lacks the hydroxyl group.

    Dodecahydro-1H-cyclopenta[a]phenanthrene: Another hydrogenated polycyclic compound with different ring structures.

Uniqueness

10(1H)-Acridineethanol, dodecahydro- is unique due to the presence of both the acridine core and the hydroxyl group, which confer distinct chemical and biological properties. Its ability to interact with DNA and proteins sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

62088-63-5

Molecular Formula

C15H27NO

Molecular Weight

237.38 g/mol

IUPAC Name

2-(2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-acridin-10-yl)ethanol

InChI

InChI=1S/C15H27NO/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h12-15,17H,1-11H2

InChI Key

BEJHLIORGRREGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC3CCCCC3N2CCO

Origin of Product

United States

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